![molecular formula C18H11BrF3N3O2 B5533878 5-bromo-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)nicotinohydrazide](/img/structure/B5533878.png)
5-bromo-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)nicotinohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of related nicotinohydrazide Schiff bases typically involves reflux condensation of nicotinohydrazide with appropriate aldehydes, such as 5-bromothiophene-2-carbaldehyde, under controlled conditions to yield the desired compounds in good yield. This process is monitored by techniques like FT-IR and UV-visible spectroscopy, supported by DFT computational calculations (Yahya Hussam et al., 2016).
Molecular Structure Analysis
Structural characterization is often achieved through a combination of physicochemical analyses, including elemental analysis, FTIR, 1H, and 13C NMR spectroscopy techniques, and single-crystal X-ray diffraction studies. Such analyses reveal the crystalline structure, molecular configuration, and various intra- and intermolecular interactions, contributing to the understanding of the compound's stability and reactivity (A. Gueye et al., 2021).
Chemical Reactions and Properties
Nicotinohydrazide derivatives undergo various chemical reactions, including condensation, cyclodehydration, and reactions with nucleophiles, leading to the formation of a wide range of products with potential biological activities. These reactions are influenced by the substituents on the nicotinohydrazide and the reaction conditions employed (H. Hassaneen et al., 1991).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their stability and suitability for various applications. These properties are typically determined using thermal analysis, solubility tests, and crystallography studies (Mei-An Zhu & X. Qiu, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrF3N3O2/c19-14-7-12(8-23-9-14)17(26)25-24-10-15-4-5-16(27-15)11-2-1-3-13(6-11)18(20,21)22/h1-10H,(H,25,26)/b24-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBNRPLQSPYSIX-YSURURNPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=NNC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=N/NC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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